Brompromazine Hydrochloride, a phenothiazine antipsychotic medication, has seen limited application in contemporary scientific research. While historically used to treat schizophrenia and other psychotic disorders, safer and more effective medications have largely replaced it.
II. Historical Research on Psychotic Disorders
Some historical research explored Brompromazine Hydrochloride's efficacy in treating schizophrenia and related conditions. These studies helped establish the role of phenothiazines in managing psychosis, paving the way for the development of more advanced medications.
III. Potential Areas of Future Research
While not a mainstay in modern research, Brompromazine Hydrochloride might hold potential for specific applications. Some limited studies have explored its use for:
University of Maryland, Baltimore. Chlorpromazine hydrochloride [Chlorpromazine Hydrochloride].
Nausea and vomiting: Studies investigating its use as an antiemetic haven't shown conclusive results, and other medications are generally preferred.
Brompromazine Hydrochloride is a member of the phenothiazine class of antipsychotic medications, primarily used for its tranquilizing effects. It is chemically characterized by the formula C17H20ClN2S and has a molecular weight of approximately 318.87 g/mol. This compound appears as a white to off-white crystalline powder that is soluble in organic solvents but practically insoluble in water. It is known to decompose upon exposure to light and air, necessitating careful handling and storage conditions .
Brompromazine Hydrochloride exhibits a range of biological activities primarily through its action as a dopamine antagonist at D2 receptors in the central nervous system. This mechanism underlies its antipsychotic effects, making it effective in treating schizophrenia and other psychotic disorders. Furthermore, it possesses antihistaminic properties by blocking H1 receptors, which contributes to its sedative effects. The compound also interacts with muscarinic acetylcholine receptors, leading to anticholinergic side effects such as dry mouth and blurred vision .
The synthesis of Brompromazine Hydrochloride typically involves several steps:
Brompromazine Hydrochloride is primarily used as an antipsychotic medication in clinical settings. Its applications include:
Brompromazine Hydrochloride exhibits significant interactions with various drugs due to its influence on cytochrome P450 enzymes, particularly CYP2D6. This can lead to altered metabolism of co-administered medications such as antidepressants and opioids. Additionally, it may interact with other antipsychotics, potentially enhancing their effects or increasing the risk of adverse reactions. Notably, co-administration with drugs that have anticholinergic properties may exacerbate side effects like constipation and urinary retention .
Brompromazine Hydrochloride shares structural similarities and pharmacological profiles with several other compounds in the phenothiazine class and beyond. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Properties | Unique Aspects |
|---|---|---|---|
| Chlorpromazine | C17H19ClN2S | Antipsychotic; strong D2 receptor antagonist | First-generation antipsychotic with sedative effects |
| Thioridazine | C18H22ClN3S | Antipsychotic; D2 receptor antagonist | Longer half-life; more sedative than Brompromazine |
| Perphenazine | C19H24ClN3S | Antipsychotic; D2 receptor antagonist | More potent than Brompromazine; used for severe cases |
| Fluphenazine | C18H20ClF3N3S | Long-acting antipsychotic; D2 receptor antagonist | Available as depot injection for long-term treatment |
Brompromazine Hydrochloride is unique due to its balanced sedative and antipsychotic properties, making it suitable for managing acute agitation while minimizing severe extrapyramidal symptoms often associated with more potent antipsychotics like fluphenazine or perphenazine .
Brompromazine Hydrochloride possesses the molecular formula C17H20BrClN2S and represents a brominated derivative of the phenothiazine class of heterocyclic compounds [13]. The compound has a molecular weight of 399.8 grams per mole, reflecting the presence of both bromine and chlorine substituents within its structure [13] [31]. The Chemical Abstracts Service registry number for this compound is 15502-93-9, providing its unique chemical identifier [24] [25].
The structural framework of Brompromazine Hydrochloride consists of a tricyclic phenothiazine nucleus containing both nitrogen and sulfur heteroatoms within the central ring system [22] [32]. The phenothiazine core structure features a sulfur atom bridging two benzene rings, with a nitrogen atom positioned at the 10-position of the tricyclic system [22] [34]. The bromine substitution occurs at the 2-position of the phenothiazine nucleus, while a three-carbon propylamine side chain bearing two methyl groups is attached to the nitrogen atom [13] [25].
According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as 3-(2-bromophenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride [13] [25]. The molecular geometry exhibits a characteristic butterfly-like conformation typical of phenothiazine derivatives, where the two benzene rings are positioned at an angle to each other rather than in a completely planar arrangement [29] [33].
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrClN2S |
| Molecular Weight | 399.8 g/mol |
| Chemical Abstracts Service Number | 15502-93-9 |
| International Union of Pure and Applied Chemistry Name | 3-(2-bromophenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride |
| Free Base Chemical Abstracts Service Number | 1757-73-9 |
Brompromazine Hydrochloride manifests as a white to off-white crystalline powder under standard laboratory conditions [25] [28]. The compound demonstrates characteristic thermal properties consistent with other phenothiazine derivatives, exhibiting thermal stability within defined temperature ranges [40]. Phenothiazine derivatives typically display melting points in the range of 150-250 degrees Celsius, with the introduction of substituents generally enhancing thermal stability compared to the unsubstituted phenothiazine parent compound [40].
The chemical structure incorporates multiple functional groups that contribute to its overall physicochemical profile [13] [25]. The presence of the tertiary amine functionality in the side chain imparts basic properties to the molecule, while the aromatic phenothiazine system contributes to its electronic characteristics [32] [34]. The bromine substitution at the 2-position significantly influences the compound's electronic distribution and intermolecular interactions [29] [36].
Spectroscopic analysis reveals characteristic absorption properties associated with the phenothiazine chromophore [29] [40]. The compound exhibits specific ultraviolet-visible absorption patterns that reflect the electronic transitions within the conjugated aromatic system [29]. These spectral characteristics are influenced by both the bromine substitution and the overall molecular conformation [29] [36].
The compound demonstrates the typical chemical reactivity patterns observed in phenothiazine derivatives, including susceptibility to oxidation reactions [32] [40]. The nitrogen and sulfur heteroatoms within the tricyclic system serve as potential sites for chemical modification and interaction [32] [35]. The presence of the bromine substituent may influence the compound's reactivity profile compared to other halogenated phenothiazine derivatives [36] [40].
The hydrochloride salt formation of Brompromazine represents a common pharmaceutical practice for improving the handling characteristics and stability of basic organic compounds [25] [28]. The salt formation occurs through protonation of the tertiary amine nitrogen in the propyl side chain, resulting in the formation of a stable ionic compound [25] [40]. This protonation process enhances the compound's water solubility and crystalline properties compared to the free base form [25] [30].
The crystalline structure of Brompromazine Hydrochloride exhibits well-defined morphological characteristics typical of organic hydrochloride salts [25] [28]. The ionic interactions between the protonated amine and the chloride counter-ion contribute to the stability of the crystalline lattice [28] [40]. These intermolecular forces, combined with van der Waals interactions between the aromatic phenothiazine systems, determine the overall crystal packing arrangement [29] [40].
The salt formation significantly impacts the compound's physical properties, including its melting behavior and thermal decomposition characteristics [28] [40]. Hydrochloride salts of phenothiazine derivatives typically demonstrate enhanced thermal stability compared to their corresponding free bases [40]. The calculated hydrochloride content for similar phenothiazine derivatives is approximately 10.3 percent by weight, reflecting the stoichiometric relationship between the organic base and hydrochloric acid [9].
Crystallographic studies of related phenothiazine hydrochloride salts reveal specific packing motifs and hydrogen bonding patterns that contribute to crystal stability [29] [40]. The presence of the bromine substituent may influence the crystal packing through additional halogen bonding interactions, potentially affecting the overall crystalline properties [29] [36].
| Crystalline Property | Characteristic |
|---|---|
| Physical Appearance | White to off-white crystalline powder |
| Salt Formation | Hydrochloride salt through amine protonation |
| Crystal Stability | Enhanced through ionic interactions |
| Thermal Behavior | Improved stability compared to free base |
Brompromazine Hydrochloride exhibits chemical stability characteristics that align with the general behavior observed in phenothiazine derivatives [37] [39]. The compound demonstrates sensitivity to environmental factors including light exposure, oxidative conditions, and pH variations [15] [37]. Phenothiazine compounds are known to undergo photodegradation when exposed to ultraviolet radiation, with the extent of degradation depending on the specific substituents present on the aromatic system [37] [21].
Light sensitivity represents a significant stability concern for phenothiazine derivatives, including brominated variants [37] [39]. Exposure to ultraviolet radiation can initiate photochemical reactions leading to structural modifications and degradation products [21] [37]. The presence of the bromine substituent may influence the photostability profile compared to other halogenated phenothiazines, potentially through heavy atom effects on excited state processes [29] [37].
Oxidative stability studies on related phenothiazine compounds indicate susceptibility to various oxidizing agents [39] [40]. The phenothiazine nucleus contains electron-rich heteroatoms that can undergo oxidation reactions, particularly under alkaline conditions [15] [39]. The formation of radical cation species represents a common pathway in phenothiazine oxidation processes, with subsequent reactions leading to various oxidation products [39] [40].
pH stability profiles demonstrate that phenothiazine derivatives exhibit optimal stability under mildly acidic conditions [15] [40]. The maximum stability pH for similar phenothiazine hydrochlorides is approximately 6.67, with increased degradation observed under strongly alkaline conditions [15]. Environmental factors such as temperature, humidity, and the presence of metal ions can further influence the compound's stability characteristics [15] [39].
| Stability Factor | Sensitivity Level | Optimal Conditions |
|---|---|---|
| Light Exposure | High | Protection from ultraviolet radiation |
| Oxidative Conditions | Moderate to High | Inert atmosphere preferred |
| pH Variation | Moderate | Mildly acidic conditions (pH ~6.7) |
| Temperature | Moderate | Room temperature storage |
The solubility characteristics of Brompromazine Hydrochloride reflect the influence of salt formation on the dissolution properties of the parent phenothiazine compound [25] [30]. The hydrochloride salt demonstrates enhanced water solubility compared to the corresponding free base, a common phenomenon observed in pharmaceutical hydrochloride salts [25] [40]. This improved aqueous solubility results from the ionic nature of the salt form, which facilitates interaction with polar water molecules [25] [30].
Solubility studies on related phenothiazine hydrochlorides indicate significant dissolution in polar protic solvents [12] [40]. The compound shows solubility in methanol and ethanol, reflecting the favorable interactions between the ionic salt and these polar solvents [12] [25]. Conversely, the compound demonstrates limited solubility in non-polar solvents such as ether and benzene, consistent with the ionic character of the hydrochloride salt [12] [40].
The solution behavior of Brompromazine Hydrochloride involves dissociation of the salt into its constituent ions in aqueous media [40]. The protonated amine functions as a weak acid in solution, with dissociation constants typical of tertiary amine hydrochlorides [40]. The pH of aqueous solutions reflects this weak acidic behavior, with typical values ranging from 3.5 to 4.5 for similar phenothiazine hydrochloride solutions [8] [40].
Concentration-dependent behavior in solution may involve aggregation phenomena at higher concentrations, a characteristic observed in amphiphilic phenothiazine derivatives [16] [40]. The presence of both hydrophilic and hydrophobic structural regions within the molecule can lead to self-association in aqueous solutions [16]. Temperature effects on solubility follow typical patterns for organic hydrochloride salts, with increased dissolution at elevated temperatures [25] [40].
| Solvent System | Solubility | Solution pH |
|---|---|---|
| Water | Enhanced (salt form) | 3.5-4.5 |
| Methanol | Soluble | Variable |
| Ethanol | Soluble | Variable |
| Ether | Limited | Not applicable |
| Benzene | Limited | Not applicable |